molecular formula C20H46Br2N2 B12665785 (Dodecane-1,12-diylbis(ethyldimethylammonium)) dibromide CAS No. 94231-26-2

(Dodecane-1,12-diylbis(ethyldimethylammonium)) dibromide

Cat. No.: B12665785
CAS No.: 94231-26-2
M. Wt: 474.4 g/mol
InChI Key: ZLEDIFJIFPEVLV-UHFFFAOYSA-L
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Description

(Dodecane-1,12-diylbis(ethyldimethylammonium)) dibromide: is a quaternary ammonium compound with the molecular formula C20H44Br2N2. It is known for its surfactant properties and is used in various industrial and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Dodecane-1,12-diylbis(ethyldimethylammonium)) dibromide typically involves the reaction of dodecane-1,12-diol with ethyldimethylamine in the presence of a brominating agent such as hydrobromic acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using continuous flow reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (Dodecane-1,12-diylbis(ethyldimethylammonium)) dibromide can undergo oxidation reactions, particularly at the nitrogen atoms, leading to the formation of N-oxides.

    Reduction: Reduction reactions can convert the quaternary ammonium groups to tertiary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the bromide ions are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or peracids under mild conditions.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Substitution: Various nucleophiles such as hydroxide ions or alkoxides.

Major Products:

    Oxidation: N-oxides of the original compound.

    Reduction: Tertiary amines.

    Substitution: Compounds with different anions replacing the bromide ions.

Scientific Research Applications

Chemistry:

  • Used as a phase transfer catalyst in organic synthesis.
  • Employed in the preparation of various surfactant-based systems.

Biology:

  • Investigated for its antimicrobial properties.
  • Used in studies related to cell membrane interactions.

Medicine:

  • Explored for potential use in drug delivery systems due to its surfactant properties.

Industry:

  • Utilized in the formulation of cleaning agents and disinfectants.
  • Applied in the production of emulsifiers and dispersants.

Mechanism of Action

The mechanism of action of (Dodecane-1,12-diylbis(ethyldimethylammonium)) dibromide primarily involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to increased permeability and eventual cell lysis. This property is particularly useful in its antimicrobial applications, where it targets bacterial cell membranes.

Comparison with Similar Compounds

  • (Hexadecane-1,16-diylbis(ethyldimethylammonium)) dibromide
  • (Octadecane-1,18-diylbis(ethyldimethylammonium)) dibromide

Comparison:

  • (Dodecane-1,12-diylbis(ethyldimethylammonium)) dibromide has a shorter alkyl chain compared to its hexadecane and octadecane counterparts, which affects its surfactant properties and solubility.
  • The shorter chain length makes it more effective in certain applications where lower hydrophobicity is desired.

Properties

CAS No.

94231-26-2

Molecular Formula

C20H46Br2N2

Molecular Weight

474.4 g/mol

IUPAC Name

ethyl-[12-[ethyl(dimethyl)azaniumyl]dodecyl]-dimethylazanium;dibromide

InChI

InChI=1S/C20H46N2.2BrH/c1-7-21(3,4)19-17-15-13-11-9-10-12-14-16-18-20-22(5,6)8-2;;/h7-20H2,1-6H3;2*1H/q+2;;/p-2

InChI Key

ZLEDIFJIFPEVLV-UHFFFAOYSA-L

Canonical SMILES

CC[N+](C)(C)CCCCCCCCCCCC[N+](C)(C)CC.[Br-].[Br-]

Origin of Product

United States

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